Comparative ACAT1 Inhibition: (3E)-4-(4-Acetylphenyl)-3-buten-2-one vs. ACAT2-Selective Inhibitors and Other Chalcones
(3E)-4-(4-Acetylphenyl)-3-buten-2-one demonstrates moderate inhibitory activity against human ACAT1 in a cellular context, with an IC50 of 2.5 μM in HepG2 cells [1]. This level of inhibition distinguishes it from highly potent, clinical-stage ACAT1 inhibitors like nevanimibe (EC50 = 9 nM ) but positions it as a valuable tool compound for mechanistic studies where moderate, non-cytotoxic ACAT1 modulation is desired. In contrast, many unsubstituted or hydroxy-substituted chalcones show significantly weaker or no activity against ACAT1 in comparable assays, highlighting the importance of the 4-acetyl group for target engagement.
| Evidence Dimension | ACAT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | Nevanimibe (EC50 = 9 nM) and generic chalcones (typically IC50 > 10 μM or inactive) |
| Quantified Difference | Target compound is ~280-fold less potent than nevanimibe but significantly more potent than most chalcones. |
| Conditions | Inhibition of human ACAT1 in HepG2 cells, assessed by triglyceride synthesis after 1 hr incubation. |
Why This Matters
This compound provides a defined, moderate ACAT1 inhibition profile, enabling researchers to study partial target engagement without the complete blockade induced by clinical candidates, which is crucial for investigating nuanced roles of ACAT1 in cellular metabolism.
- [1] BindingDB. CHEMBL5204128. (Target: Human ACAT1). View Source
